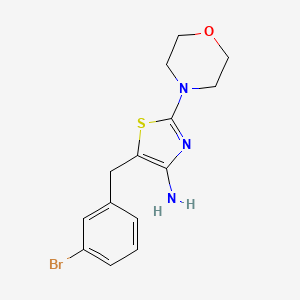

5-(3-Bromobenzyl)-2-morpholinothiazol-4-amine

CAS No.:

Cat. No.: VC15849667

Molecular Formula: C14H16BrN3OS

Molecular Weight: 354.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H16BrN3OS |

|---|---|

| Molecular Weight | 354.27 g/mol |

| IUPAC Name | 5-[(3-bromophenyl)methyl]-2-morpholin-4-yl-1,3-thiazol-4-amine |

| Standard InChI | InChI=1S/C14H16BrN3OS/c15-11-3-1-2-10(8-11)9-12-13(16)17-14(20-12)18-4-6-19-7-5-18/h1-3,8H,4-7,9,16H2 |

| Standard InChI Key | XRKIXEVIGBFCIC-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCN1C2=NC(=C(S2)CC3=CC(=CC=C3)Br)N |

Introduction

5-(3-Bromobenzyl)-2-morpholinothiazol-4-amine is a complex organic compound that has garnered attention in the fields of medicinal chemistry and organic synthesis. This compound features a thiazole ring, a morpholine moiety, and a bromobenzyl group, contributing to its structural complexity and potential biological activity.

Synthesis Methods

The synthesis of 5-(3-Bromobenzyl)-2-morpholinothiazol-4-amine involves the reaction of thiazole derivatives with morpholine and bromobenzyl halides. Recent literature suggests that thiazole derivatives can be synthesized from aromatic amines and elemental sulfur under environmentally friendly conditions.

Synthesis Conditions

-

Solvent: Dimethyl sulfoxide (DMSO) is often used as a solvent due to its ability to enhance reaction efficiency by acting as both a solvent and an oxidant.

-

Temperature Control: Controlled temperatures are crucial to ensure high yields and purity of the final product.

Potential Biological Activities

Research suggests that compounds with similar structures may exhibit antimicrobial and anticancer activities. The thiazole moiety in this compound may contribute to binding affinity due to its ability to participate in hydrogen bonding and π-stacking interactions.

Biological Applications

Given its structural features, 5-(3-Bromobenzyl)-2-morpholinothiazol-4-amine may have therapeutic potential. The presence of a bromine atom can enhance biological activity, as seen in other compounds where bromine substitution improves antimicrobial effects .

Comparison with Similar Compounds

Research Findings and Future Directions

While specific biological activity data for 5-(3-Bromobenzyl)-2-morpholinothiazol-4-amine is limited, its structural components suggest potential applications in medicinal chemistry. Further research is needed to explore its therapeutic potential fully.

In Vitro and In Vivo Studies

Future studies should focus on in vitro and in vivo evaluations to assess its efficacy and safety. Molecular docking studies can provide insights into its interaction with biological targets, such as enzymes or receptors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume